molecular formula C7H13NO2 B2917438 (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2028341-90-2

(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol

Cat. No. B2917438
M. Wt: 143.186
InChI Key: BLCHBMRZGFLZLZ-UHFFFAOYSA-N
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Description

“(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol” is a chemical compound with the CAS Number: 2028341-90-2 . It has a molecular weight of 143.19 and its molecular formula is C7H13NO2 . The IUPAC name for this compound is also "(2-oxa-6-azaspiro[3.4]octan-8-yl)methanol" .


Molecular Structure Analysis

The InChI code for “(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol” is 1S/C7H13NO2/c9-2-6-1-8-3-7(6)4-10-5-7/h6,8-9H,1-5H2 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol” is 143.19 . Its molecular formula is C7H13NO2 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Drug Discovery Applications

  • Novel Synthetic Routes and Derivatives : Studies have demonstrated innovative synthetic pathways to create spirocyclic compounds, including those related to (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol. For instance, researchers have outlined a unique rearrangement of 1-oxa-6-azaspiro[2.5]octane derivatives leading to novel 2-azabicyclo[3.1.0]hexanes, showcasing the compound's utility in synthesizing complex structures like N-Boc-2,3-methano-β-proline (Adamovskyi et al., 2014).

  • Drug Discovery : The structural diversity of thia/oxa-azaspiro[3.4]octanes, including derivatives of (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol, has been recognized for its potential in drug discovery. These compounds have been synthesized through step-economic routes, aimed at creating novel multifunctional modules for pharmacological exploration (Li, Rogers-Evans, & Carreira, 2013).

Chemical Transformations and Mechanistic Insights

  • Chemical Transformations : Research on derivatives of (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol has led to insights into chemical transformations, such as the [3+2] cycloaddition reactions. These studies have expanded our understanding of stereospecific reactions and the synthesis of complex molecular structures, enriching the field of synthetic chemistry (Chiaroni et al., 2000).

Analytical and Spectroscopic Applications

  • Spectroscopic Analysis : The compound and its related structures have been employed in spectroscopic studies to understand the chemical properties and reactions of various organic compounds. For example, research on the photochemical transformation of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate to β-lactams in methanol highlights the role of such compounds in elucidating reaction pathways and products (Marubayashi et al., 1992).

Safety And Hazards

“(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol” is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-oxa-7-azaspiro[3.4]octan-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-2-6-1-8-3-7(6)4-10-5-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCHBMRZGFLZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(CN1)COC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol

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